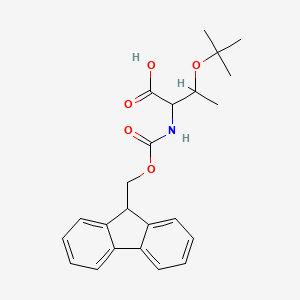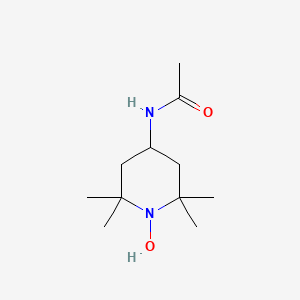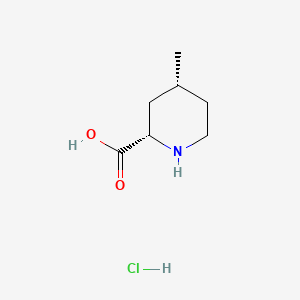
alpha-Costic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Costic acid can be synthesized through several methods. One common approach involves the extraction from plant sources, followed by purification processes. The synthetic route typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using organic solvents like dichloromethane or chloroform.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Costic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as costic acid lactone.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of costic acid lactone.
Reduction: Formation of alpha-Costic alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alpha-Costic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sesquiterpenoids and complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of alpha-Costic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Alpha-Costic acid is compared with other similar sesquiterpenoid compounds:
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.3 g/mol |
Purity |
> 95% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














